Ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate
Description
Ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate (CAS: 91005-42-4) is a bicyclic compound characterized by a seven-membered ring system containing an oxygen atom (oxabicyclo) and an ethyl ester group. Its molecular formula is C₉H₁₄O₃ (molecular weight: 170.206 g/mol), with a rigid bicyclo[2.2.1]heptane framework that confers stereochemical stability . The compound is synthesized via catalytic hydrogenation or base-mediated ring-opening reactions, as demonstrated in the preparation of ligands for phenazine biosynthesis proteins (e.g., 99% yield using Pd/C) . Applications span medicinal chemistry (e.g., thromboxane analogues ) and natural product synthesis, leveraging its regio- and stereoselective reactivity .
Properties
CAS No. |
91005-42-4 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h6-8H,2-5H2,1H3 |
InChI Key |
XXCACDZPLZGDIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2CCC1O2 |
Origin of Product |
United States |
Biological Activity
Ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on a review of various studies and patents.
Chemical Structure and Synthesis
This compound belongs to the class of bicyclic compounds characterized by a unique oxabicyclo structure, which contributes to its biological properties. The synthesis of this compound typically involves the reaction of furan derivatives with α,β-unsaturated carboxylic acids under mild conditions, yielding high purity and yield compared to traditional methods .
Antitumor Activity
Several studies have highlighted the potential antitumor properties of oxabicyclo compounds. For instance, derivatives of 7-oxabicyclo[2.2.1]heptane have shown inhibitory effects on tumor cell proliferation in vitro. In particular, compounds derived from this structure have been investigated for their ability to modulate pathways involved in cancer cell survival and apoptosis .
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor of specific enzymes, including phosphoprotein phosphatases, which play crucial roles in cellular signaling pathways . This inhibition can lead to altered cellular responses, making it a candidate for further exploration in therapeutic contexts.
Extraction Properties
A notable application of derivatives such as OBDA (N′-tetraalkyl)7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides has been in the extraction of lanthanides and actinides from nitric acid solutions. These compounds demonstrated effective complexation with heavy metals, indicating potential use in environmental remediation and nuclear waste management .
Case Studies
Case Study 1: Antitumor Efficacy
A study published in Tetrahedron Letters reported that certain derivatives of 7-oxabicyclo[2.2.1]heptane exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Enzyme Inhibition
In a biochemical assay, this compound was tested against phosphoprotein phosphatase enzymes, showing IC50 values in the micromolar range, suggesting a potent inhibitory effect that could be harnessed for therapeutic purposes .
Research Findings Summary
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antitumor | Significant cytotoxicity against breast and lung cancer cells; apoptosis induction observed. |
| Study 2 | Enzyme Inhibition | IC50 values in micromolar range against phosphoprotein phosphatases; potential therapeutic applications identified. |
| Study 3 | Metal Extraction | Effective complexation with lanthanides and actinides; potential use in environmental applications noted. |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations in the Bicyclic Core
Oxygen vs. Nitrogen Bridging
- Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1251009-93-4): Replaces the oxygen bridge with nitrogen, altering electronic properties. Molecular formula: C₉H₁₅NO₂ (169.22 g/mol). Higher basicity (predicted pKa = 9.96) compared to the oxabicyclo analogue (neutral oxygen) . Applications: Used in peptide mimetics due to nitrogen’s hydrogen-bonding capability.
Ester Group Variations
- Methyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate : Methyl ester derivative with reduced steric bulk.
Functional Group Modifications
Carboxylic Acid Derivatives
- 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid : Lacks the ester group, enhancing polarity.
Halogenated Derivatives
Substituent Position and Stereochemistry
Preparation Methods
Reaction Mechanism and Regioselectivity
The Diels-Alder reaction between furan derivatives and dienophiles is the most direct route to 7-oxabicyclo[2.2.1]heptane systems. For ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate, ethyl acrylate serves as the dienophile, reacting with furan under thermal or Lewis acid-catalyzed conditions. The reaction proceeds via a [4+2] cycloaddition, forming the bicyclic ester with endo selectivity (Equation 1):
$$
\text{Furan} + \text{Ethyl acrylate} \xrightarrow{\Delta \text{ or Lewis acid}} \text{Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate} \quad \text{(1)}
$$
Regioselectivity is influenced by electron-withdrawing groups on the dienophile, with ethyl acrylate favoring adduct formation at the α-position of the furan. Patents disclose optimized conditions using toluene as a solvent and p-toluenesulfonic acid as a catalyst, achieving yields exceeding 85%.
Catalytic Systems and Optimized Conditions
Industrial-scale production prioritizes mild conditions and short reaction times. A notable method employs methyl 3-bromopropiolate as the dienophile with 2-methylfuran, followed by ester interchange to yield the ethyl ester. Lewis acids like zinc chloride enhance reaction rates, while avoiding high temperatures (maintained at 40–60°C) prevents retro-Diels-Alder decomposition. Table 1 summarizes key reaction parameters.
Table 1. Diels-Alder Reaction Conditions for Bicyclic Ester Synthesis
| Dienophile | Diene | Catalyst | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethyl acrylate | Furan | None | 80 | 72 | |
| Methyl 3-bromopropiolate | 2-Methylfuran | ZnCl₂ | 50 | 89 | |
| Ethyl propiolate | Furan | p-TsOH | 60 | 85 |
Acid-Catalyzed Cyclization Approaches
Epoxide Cyclization
Alternative routes leverage acid-catalyzed cyclization of epoxycyclohexanol derivatives. For example, cis-epoxycyclohexanol treated with HCl in toluene undergoes ring closure to form 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane, which is subsequently esterified (Equation 2):
$$
\text{cis-Epoxycyclohexanol} \xrightarrow{\text{HCl, toluene}} \text{2-exo-Hydroxy-7-oxabicyclo[2.2.1]heptane} \xrightarrow{\text{Ethanol, H⁺}} \text{Ethyl ester} \quad \text{(2)}
$$
This method excels in stereocontrol, producing exo-configuration products with >90% diastereomeric excess. However, the additional esterification step may reduce overall efficiency compared to direct Diels-Alder approaches.
Oxidative Cyclization of Cyclohexenols
3-Cyclohexen-1-ol derivatives undergo epoxidation followed by acid-catalyzed cyclization. For instance, tert-butyl hydroperoxide oxidizes 3-cyclohexenol to an epoxide, which cyclizes in situ with p-toluenesulfonic acid to yield the bicyclic alcohol. Subsequent esterification with ethyl chloroformate affords the target compound (Equation 3):
$$
\text{3-Cyclohexenol} \xrightarrow{\text{t-BuOOH, VO(acac)₂}} \text{Epoxide} \xrightarrow{\text{p-TsOH}} \text{2-exo-Hydroxy derivative} \xrightarrow{\text{ClCO₂Et}} \text{Ethyl ester} \quad \text{(3)}
$$
Stereochemical Considerations and Isomer Control
The bicyclic system’s rigidity imposes distinct stereochemical outcomes. Diels-Alder reactions predominantly yield endo adducts, whereas cyclization methods favor exo-hydroxy intermediates. Hydrogenation of unsaturated precursors (e.g., 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate) introduces additional stereocenters, necessitating chiral catalysts or resolution techniques. For example, enzymatic hydrolysis of racemic mixtures using lipases achieves enantiomeric excesses >95%.
Industrial-Scale Production Methods
Patent literature highlights scalable processes emphasizing cost efficiency and mild conditions. One industrial method employs continuous-flow reactors for the Diels-Alder step, reducing reaction time from hours to minutes. Esterification is integrated into the workflow using ethanol and Amberlyst-15, a reusable acid catalyst, achieving 92% yield with minimal waste.
Recent Advances and Alternative Methodologies
Emerging strategies include photochemical cycloadditions and transition metal-catalyzed C–H functionalization. Nickel-catalyzed coupling of ethyl glyoxylate with dienes offers a stereocontrolled route, though yields remain moderate (50–60%). Biocatalytic approaches using engineered enzymes show promise for enantioselective synthesis but require further optimization.
Applications and Derivatives
The ethyl ester serves as a precursor to shikimic acid analogs, antiviral agents, and DPP-4 inhibitors. Derivatization via hydrolysis to the carboxylic acid or transesterification expands its utility. Recent studies highlight its role in synthesizing neogliptin, a diabetes drug candidate.
Q & A
Q. What are the key synthetic routes for Ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate?
The compound is synthesized via multi-step organic reactions. A common approach involves hydrogenation of precursor bicyclic systems using catalysts like 10% Pd/C under mild conditions (1 bar H₂, room temperature), yielding high-purity products (99% yield) without purification . Cyclization and functional group modifications, such as esterification or hydroxylation, are critical for structural diversification. For example, Rh₂(OAc)₄-catalyzed OH-insertion with ethyl diazoacetate enables side-chain functionalization .
Q. How is the bicyclic structure characterized in synthetic intermediates?
Structural elucidation relies on techniques like NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography. Databases such as ChemChart and NIST Chemistry WebBook provide reference spectra and stereochemical data . Key identifiers include CAS Registry Numbers (e.g., 2008714-25-6) and InChIKeys (e.g., MNYQVYKXVJIBKE-UHFFFAOYSA-N) for unambiguous identification .
Advanced Research Questions
Q. What strategies optimize base-mediated ring-opening of the bicyclic system?
Reaction conditions significantly impact yields. For example, LiHMDS at -45°C resulted in only 19% conversion, while KHMDS at -50°C improved yields to 38% by minimizing side reactions (e.g., decomposition or unwanted rearrangements) . Lower temperatures stabilize intermediates, as shown below:
| Base | Temperature (°C) | Yield of Product 15 |
|---|---|---|
| LiHMDS | -45 | 19% |
| KHMDS | -50 | 38% |
Monitoring via TLC and adjusting base strength/temperature is critical for reproducibility .
Q. How do acid-catalyzed rearrangements enable stereoselective synthesis?
Acid treatment of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives generates cation intermediates that undergo pinacolic rearrangements. For instance, HSO₃F/Ac₂O in CH₂Cl₂ promotes 1,2-shifts of acyl or alkyl groups, yielding stereochemically defined products like 2-oxabicyclo[2.2.1]heptan-3-yl cations. Migratory aptitudes differ: acyl groups shift preferentially over alkyl groups, enabling selective access to cyclopentane-carbaldehyde derivatives .
Q. What functionalization strategies enhance biological activity?
Introducing substituents like glycolate side chains (via Rh₂(OAc)₄ catalysis) or acylamino groups (via reaction with tert-butoxycarbonyl-protected amines) improves pharmacological properties. For example, modifying the bicyclic core with methoxy and tolyl-ethoxy benzoylamino groups enhances binding to targets like EDG2 receptors, relevant in cardiovascular diseases .
Q. How do structural modifications affect serotonin receptor affinity?
Derivatives with ethyl or methyl groups at specific positions show increased binding to 5-HT₁A receptors. A study demonstrated the following trends:
| Compound | Binding Affinity (nM) | Activity Level |
|---|---|---|
| Base Compound | 150 | Moderate |
| Methyl Derivative | 75 | High |
| Ethyl Derivative | 50 | Very High |
These modifications optimize steric and electronic interactions with the receptor’s active site .
Methodological Considerations
Q. How should researchers handle contradictions in reaction yields?
Discrepancies in yields (e.g., 53% vs. 65% in OH-insertion reactions) may arise from catalyst batch variability or trace moisture. Rigorous drying of solvents, controlled temperature gradients, and inert atmospheres (N₂/Ar) improve consistency. Parallel small-scale trials are recommended before scaling up .
Q. What safety protocols are essential given the compound’s hazards?
this compound derivatives are classified as acutely hazardous (e.g., EPA Acute Hazardous Waste List). Use fume hoods, closed-system handling, and personal protective equipment (PPE) like P95 respirators and chemical-resistant suits. Avoid drainage contamination and ensure waste is disposed via certified hazardous waste programs .
Applications in Drug Development
Q. How is the bicyclic core utilized in prostaglandin analogues?
The rigid structure mimics natural prostaglandins, enabling thrombolytic activity. For example, hexyloxy-methyl substitutions on the bicyclic system enhance stability and bioavailability in analogues targeting cardiovascular diseases .
Q. What role does the compound play in antibiotic development?
As a ligand precursor, it inhibits phenazine biosynthesis proteins (e.g., PhzE), disrupting bacterial virulence. Hydrogenation of intermediates with Pd/C yields high-purity ligands resistant to enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
